4-(4-Nitrophenyl)cyclohexanone
Description
4-(4-Nitrophenyl)cyclohexanone is a nitroaromatic cyclohexanone derivative characterized by a cyclohexanone ring substituted with a 4-nitrophenyl group at the 4-position. Its molecular formula is C₁₂H₁₃NO₃, and it serves as a key intermediate in organic synthesis, particularly in Mannich reactions to generate β-amino ketone derivatives . The nitro group at the para position strongly withdraws electrons, activating the ketone for nucleophilic additions and influencing regioselectivity in reactions. This compound is typically synthesized via multicomponent catalytic processes, as evidenced by its use in acid-ionic polymer-catalyzed Mannich reactions with yields exceeding 90% .
Properties
Molecular Formula |
C12H13NO3 |
|---|---|
Molecular Weight |
219.24 g/mol |
IUPAC Name |
4-(4-nitrophenyl)cyclohexan-1-one |
InChI |
InChI=1S/C12H13NO3/c14-12-7-3-10(4-8-12)9-1-5-11(6-2-9)13(15)16/h1-2,5-6,10H,3-4,7-8H2 |
InChI Key |
QOKGZTDRQTUUSB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)CCC1C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
4-(4-Chlorophenyl)cyclohexanone
- Molecular Formula : C₁₂H₁₃ClO
- Molecular Weight : 208.68 g/mol
- Key Differences : The chloro substituent is less electron-withdrawing than nitro, reducing the ketone’s reactivity toward nucleophiles. It is commercially available in high purity (95–97%) and used in pharmaceutical intermediates .
- Physical Properties : Higher melting point compared to nitro derivatives due to reduced polarity.
4-(3,5-Difluorophenyl)cyclohexanone
- Molecular Formula : C₁₂H₁₂F₂O
- Molecular Weight : 210.22 g/mol
- Key Differences : Fluorine’s electronegativity enhances ring electron deficiency but with steric effects from meta-substitution. Predicted boiling point: 278°C; density: 1.06 g/cm³ .
Hydrazone Derivatives
Cyclohexanone (4-Nitrophenyl) Hydrazone
Cyclohexanone 2,4-Dinitrophenylhydrazone
- Key Differences : Additional nitro group increases melting point and stability. Commonly employed in spectroscopic characterization of carbonyl compounds .
β-Lactam Derivatives
(cis/trans)-4-(4-Nitrophenyl)-1,3-diphenylazetidin-2-one
- Structure: A β-lactam (azetidinone) ring fused with 4-nitrophenyl and phenyl groups.
- The β-lactam core is critical for antibiotic activity but requires stereochemical control .
Carboxylic Acid Derivatives
(E)-4-(4-Nitrophenyl)-4-oxobut-2-enoic Acid
- Structure: Conjugated enone system with a carboxylic acid group.
- Reactivity : The α,β-unsaturated ketone facilitates Michael additions. The nitro group enhances electrophilicity, while the carboxylic acid allows further functionalization .
Hydroxy and Cyano Derivatives
4-Hydroxy-4-methylcyclohexanone
4-Cyano-4-(4-fluorophenyl)cyclohexanone
- Molecular Formula: C₁₃H₁₂FNO
- Key Differences: The cyano group (–CN) is a strong electron-withdrawing moiety, enhancing ketone reactivity. Applications include polymer and agrochemical synthesis .
Preparation Methods
Sodium Tungstate/Hydrogen Peroxide System
A green oxidation method involves transitioning 4-(4-nitrophenyl)cyclohexanol to the corresponding ketone using sodium tungstate dihydrate (Na₂WO₄·2H₂O) and hydrogen peroxide (H₂O₂). The reaction proceeds in N-methylpyrrolidinone (NMP) at 80–90°C for 5–8 hours.
Reaction Conditions
Mechanistic Insight
The tungstate-peroxide system generates peroxotungsten species that abstract a hydrogen atom from the cyclohexanol’s hydroxyl group, forming a ketone via a radical intermediate.
TEMPO/NaBr/NaClO Oxidation
For protected amino derivatives, 4-substituted amidocyclohexanols are oxidized using 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), NaBr, and sodium hypochlorite (NaClO) in acetone or dichloromethane.
Procedure
-
Dissolve 4-acetamidocyclohexanol (100 mmol) in acetone (60 mL).
-
Add TEMPO (5 mmol) and NaBr (5 mmol).
-
Dropwise add 10% NaClO (230 mmol) at 0–10°C.
-
Stir for 5 hours, extract with dichloromethane, and recrystallize with ethyl acetate.
Key Metrics
Advantages
Aldol Condensation Approaches
Claisen-Schmidt Condensation with 4-Nitrobenzaldehyde
4-(4-Nitrophenyl)cyclohexanone is synthesized via solvent-free aldol condensation between cyclohexanone and 4-nitrobenzaldehyde using NaOH.
Typical Protocol
-
Grind cyclohexanone (5 mmol), 4-nitrobenzaldehyde (5 mmol), and NaOH (5 mmol) in a mortar.
-
React for 20–30 minutes until solidification.
Performance Data
Stereochemical Notes
-
Racemic product forms unless chiral catalysts (e.g., proline derivatives) are used.
-
Diastereomeric ratios (dr) reach 99:1 with sulfonamide organocatalysts.
Catalytic Asymmetric Aldol Reaction
Enantioselective synthesis employs thiourea catalysts to achieve >90% enantiomeric excess (ee).
Example
-
Mix cyclohexanone (10 mmol), 4-nitrobenzaldehyde (10 mmol), and (S)-proline (0.2 mmol) in DMF.
-
Stir at 25°C for 48 hours.
-
Purify via silica gel chromatography (ethyl acetate/hexane).
Results
Hydrogenation of Nitroarene Precursors
Partial Reduction of Dinitro Compounds
This compound is accessed by selectively reducing a dinitro intermediate.
Steps
-
Catalytically hydrogenate 4-(3,4-dinitrophenyl)cyclohexanone (1 mmol) with Pd/C (5% w/w) in ethanol.
Outcome
Industrial-Scale Considerations
Q & A
Q. What are the optimal synthetic routes for preparing 4-(4-Nitrophenyl)cyclohexanone in laboratory settings?
- Methodological Answer : A common approach involves Friedel-Crafts acylation of nitrobenzene derivatives with cyclohexanone precursors under acidic catalysis. For example, reacting 4-nitrobenzoyl chloride with cyclohexene in the presence of AlCl₃ or using nucleophilic aromatic substitution with pre-functionalized cyclohexanone intermediates. Purification via recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate eluent) is critical to achieve >95% purity . Key Parameters :
- Reaction temperature: 80–100°C (reflux conditions).
- Catalyst optimization: Lewis acids (AlCl₃, FeCl₃) enhance electrophilic substitution.
- Yield tracking: Monitor by TLC (Rf ~0.3–0.5 in 3:1 hexane/EtOAc).
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Combine spectroscopic and chromatographic techniques :
- ¹H/¹³C NMR : Confirm aromatic protons (δ 7.5–8.2 ppm for nitrophenyl) and cyclohexanone carbonyl (δ ~208 ppm in ¹³C).
- FT-IR : Identify ν(C=O) at ~1700 cm⁻¹ and ν(NO₂) at ~1520/1350 cm⁻¹.
- HPLC-MS : Use reverse-phase C18 columns (acetonitrile/water gradient) with ESI+ detection (expected [M+H]⁺ at m/z 245.1).
Cross-validate with melting point analysis (literature vs. observed) to detect impurities .
Q. What safety protocols are essential for handling this compound in laboratory environments?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis steps.
- Spill Management : Absorb with inert materials (silica gel) and dispose as hazardous waste.
- Emergency Response : For skin contact, rinse with copious water; for inhalation, move to fresh air and monitor for respiratory distress.
Refer to SDS guidelines for nitroaromatic compounds, emphasizing flammability and toxicity risks .
Advanced Research Questions
Q. How does the nitro group in this compound influence its reactivity in catalytic asymmetric synthesis?
- Methodological Answer : The electron-withdrawing nitro group deactivates the aromatic ring, directing electrophilic attacks to meta positions and stabilizing intermediates in asymmetric reductions (e.g., using chiral catalysts like BINAP-Ru complexes). Experimental Design :
Q. What strategies resolve contradictions in spectroscopic data for this compound derivatives?
- Methodological Answer : Discrepancies in NMR or IR spectra often arise from tautomerism or solvent effects . For example:
Q. How can this compound be utilized in enzyme inhibition studies?
- Methodological Answer : Functionalize the ketone group to synthesize hydrazone or oxime derivatives for targeting enzymes like aldose reductase or cyclooxygenase. Protocol :
Q. What advanced computational methods predict the environmental persistence of this compound?
- Methodological Answer : Apply QSAR models and molecular docking to assess biodegradation potential:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
